tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Description
Classification and Nomenclature in Chemical Taxonomy
tert-Butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate (CAS: 880257-39-6) is a bicyclic heterocyclic compound classified under the pyridopyrimidine family. Its systematic name follows IUPAC guidelines and the Hantzsch-Widman nomenclature system. The core structure, pyrido[4,3-d]pyrimidine, consists of a pyridine ring fused to a pyrimidine ring at positions 4 and 3, respectively (Figure 1). The numbering system for the fused rings follows the "a, b, c, d" notation, where the pyrimidine is designated as the primary ring, and the pyridine fusion is annotated as [4,3-d].
The substituents include:
- A tert-butoxycarbonyl (Boc) group at position 6, serving as a carboxylate protecting group.
- Hydroxyl groups at positions 2 and 4, contributing to hydrogen-bonding potential.
The "5H,6H,7H,8H" prefix indicates partial saturation of the pyridine ring, reducing aromaticity and enhancing conformational flexibility.
Table 1: Structural breakdown of the compound
| Component | Description |
|---|---|
| Parent heterocycle | Pyrido[4,3-d]pyrimidine (bicyclic 6-6 fused system) |
| Substituents | 6-tert-butoxycarbonyl, 2-hydroxy, 4-hydroxy |
| Saturation | Partially saturated pyridine ring (5H,6H,7H,8H) |
| Molecular formula | C₁₂H₁₇N₃O₄ |
Historical Development of Pyrido[4,3-d]pyrimidine Chemistry
Pyrido[4,3-d]pyrimidines emerged as synthetic targets in the mid-20th century due to their structural resemblance to pteridines and folate analogs. Early syntheses focused on cyclocondensation reactions between pyridine and pyrimidine precursors, but low yields prompted alternative strategies. The introduction of the tert-butyl ester group in the 1990s revolutionized synthetic accessibility, enabling protection of reactive carboxyl groups during multi-step protocols.
Key milestones:
Position within Heterocyclic Chemistry Framework
As a nitrogen-rich bicyclic system, this compound occupies a niche between monocyclic pyrimidines and tricyclic acridines. Its electronic structure features:
- π-deficient pyrimidine ring: Enhances electrophilic substitution reactivity at C2 and C4.
- Partially saturated pyridine: Reduces planarity, favoring interactions with hydrophobic enzyme pockets.
Comparative analysis with related heterocycles:
Table 2: Electronic properties of select heterocycles
| Heterocycle | π-Electron Density | Aromaticity | Bioactivity Relevance |
|---|---|---|---|
| Pyrido[4,3-d]pyrimidine | Moderate | Partial | Kinase inhibition, folate antagonism |
| Quinoline | High | Full | Antimalarial, anticancer |
| Purine | Low | Full | Nucleotide analogs |
Research Significance in Chemical Sciences
This compound has become a cornerstone in medicinal chemistry due to:
- Versatile synthetic intermediate: The Boc group facilitates late-stage diversification, while hydroxyl groups enable regioselective functionalization.
- Kinase inhibitor scaffolds: Pyrido[4,3-d]pyrimidines exhibit nanomolar potency against MPS1, EGFR, and CDK kinases.
- Hydrogen-bonding topology: The 2,4-dihydroxy configuration mimics ATP’s phosphate groups, enabling competitive enzyme inhibition.
Recent applications include:
Properties
IUPAC Name |
tert-butyl 2,4-dioxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-8-7(6-15)9(16)14-10(17)13-8/h4-6H2,1-3H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLDCOQATXUSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate typically involves the reaction of appropriate pyridine and pyrimidine derivatives under controlled conditions. The process may include steps such as chlorination, hydrolysis, and esterification. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving efficient production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on substituent variations, molecular properties, and applications.
Table 1: Comparison of Structural Analogs
Solubility and Stability
- Hydrophilicity : The dihydroxy compound is expected to exhibit higher aqueous solubility than chloro or fluorophenylmethyl derivatives, as seen in structurally related pyrimidines .
- Thermal Stability : Chloro and trifluoromethyl derivatives generally show higher thermal stability due to reduced hygroscopicity compared to hydroxylated analogs .
Biological Activity
Tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate (CAS Number: 880257-39-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of pyrido[4,3-d]pyrimidine derivatives often involves multi-step organic reactions. For this compound, methods typically include hydroxyl protection and subsequent deprotection steps to achieve the desired compound in high purity .
Inhibition of Eukaryotic Elongation Factor-2 Kinase (eEF-2K)
Recent studies have highlighted the inhibitory effects of pyrido[2,3-d]pyrimidine derivatives on eEF-2K, a critical enzyme in protein synthesis. Although specific data on this compound is limited, related compounds exhibit significant inhibitory activity:
This suggests that similar structural motifs in tert-butyl derivatives may confer comparable biological activities.
Anticancer Potential
The anticancer properties of pyrido[4,3-d]pyrimidine derivatives have been explored in various cancer models. For instance:
- In vitro studies show that modifications in the pyrimidine structure can enhance cytotoxicity against cancer cell lines .
Structure-Activity Relationship (SAR)
Research indicates that specific modifications to the pyrido[4,3-d]pyrimidine scaffold can significantly alter biological activity:
- Hydroxyl Groups : The presence of hydroxyl groups at positions 2 and 4 enhances solubility and bioactivity.
- Alkyl Substituents : Tert-butyl substitution increases lipophilicity and cellular uptake .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate?
- Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization of pyrimidine precursors and Boc (tert-butoxycarbonyl) protection. For example, similar pyrido[4,3-d]pyrimidine derivatives are synthesized via cyclocondensation of aminopyridine intermediates with carbonyl reagents under reflux conditions. Post-cyclization, the Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP (4-dimethylaminopyridine) . Key steps include:
- Cyclization: Reaction of substituted pyridine derivatives with urea or thiourea analogs.
- Protection: Boc-group installation at the 6-position to enhance stability during subsequent reactions.
Reaction optimization requires careful control of temperature (60–100°C) and solvent selection (e.g., THF or DMF) .
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
- Methodological Answer:
- NMR: The Boc group is identified via a singlet at ~1.4 ppm (9H, tert-butyl) in H NMR. Hydroxy protons (2- and 4-positions) appear as broad singlets near 10–12 ppm. Pyrido-pyrimidine protons resonate between 3.0–4.5 ppm (CH groups) and 6.5–8.5 ppm (aromatic protons) .
- Mass Spectrometry: Molecular ion peaks align with the formula CHNO (calc. MW: 281.3). Fragmentation patterns confirm loss of the Boc group (m/z ~181) .
- HPLC: Reverse-phase C18 columns with a water/acetonitrile gradient (0.1% TFA) are used to assess purity (>95%) .
Advanced Research Questions
Q. How can solubility challenges in aqueous and organic solvents be addressed for this compound?
- Methodological Answer: The compound’s poor aqueous solubility (due to hydrophobic Boc and pyrido-pyrimidine moieties) can be mitigated via:
- Co-solvent Systems: Use DMSO:water mixtures (e.g., 10% DMSO) for in vitro assays .
- Derivatization: Temporarily replace hydroxy groups with acetyl or trimethylsilyl protecting groups to enhance lipophilicity for organic-phase reactions .
- Micellar Encapsulation: Employ non-ionic surfactants (e.g., Tween-80) for biological studies requiring aqueous media .
Q. What strategies ensure regioselective functionalization at the 2- and 4-hydroxy positions?
- Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- 2-Position Reactivity: The 2-hydroxy group is more acidic (pKa ~8–9) due to conjugation with the pyrimidine ring, enabling selective alkylation with iodomethane/KCO in acetone .
- 4-Position Protection: Use silyl protecting groups (e.g., TBSCl) at the 4-hydroxy position before modifying the 2-position. Deprotection with TBAF restores the 4-OH group .
Monitoring with LC-MS ensures stepwise functionalization without cross-reactivity .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer: Stability studies should include:
- pH Dependence: The Boc group hydrolyzes under acidic (pH <3) or basic (pH >10) conditions. Neutral buffers (pH 6–8) at 25°C preserve integrity for >48 hours .
- Thermal Stability: Decomposition occurs above 80°C. Storage at 2–8°C in inert atmospheres (argon) minimizes degradation .
- Analytical Monitoring: Track degradation via HPLC peak area reduction and NMR signal disappearance .
Q. What is its role as a building block in medicinal chemistry, particularly for kinase inhibitors?
- Methodological Answer: The pyrido-pyrimidine scaffold is a core structure in kinase inhibitors (e.g., PI3K/mTOR inhibitors). Functionalization steps include:
- Substitution: Introduce aryl/heteroaryl groups at the 2- or 4-positions via Suzuki-Miyaura coupling .
- Boc Deprotection: Remove the Boc group with HCl/dioxane to expose the secondary amine for further derivatization .
In vitro assays (IC determination) against kinase panels validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
